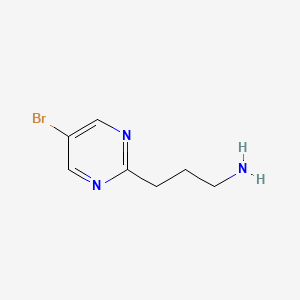

3-(5-Bromopyrimidin-2-yl)propan-1-amine

Description

Significance of Halogenated Pyrimidine (B1678525) Scaffolds in Drug Discovery and Development

The introduction of halogen atoms—fluorine, chlorine, bromine, or iodine—onto a pyrimidine scaffold is a widely employed strategy in drug design. Halogens, particularly the heavier ones like bromine and chlorine, can significantly modulate a molecule's physicochemical and pharmacological properties. google.com One of the key contributions of halogens is their ability to form "halogen bonds," a type of non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with a Lewis base such as a carbonyl oxygen or a nitrogen atom in a biological target like a protein. unifiedpatents.comgoogle.com This directional interaction can enhance binding affinity and selectivity for the target protein. google.com

Furthermore, a bromine atom on an aromatic ring, such as in the 5-position of a pyrimidine, serves as a versatile synthetic "handle." It provides a reactive site for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig reactions. These reactions are cornerstones of modern medicinal chemistry, allowing for the efficient construction of carbon-carbon and carbon-heteroatom bonds. This capability enables chemists to systematically introduce a diverse range of chemical groups to the pyrimidine core, facilitating the exploration of structure-activity relationships (SAR) to optimize a compound's potency and pharmacokinetic profile.

Overview of Amine-Functionalized Pyrimidine Derivatives in Chemical Biology

The incorporation of amine-containing side chains is another critical tactic in the design of pyrimidine-based therapeutics. Amines are fundamental functional groups that can exist in protonated form at physiological pH, allowing them to form strong ionic interactions and hydrogen bonds with biological targets. nih.govresearchgate.net In the context of protein kinase inhibitors, for example, the 2-aminopyrimidine (B69317) and 2,4-diaminopyrimidine (B92962) motifs are well-established pharmacophores known to form crucial hydrogen bonds with the "hinge region" of the kinase's ATP-binding pocket. nih.gov

Attaching an amine via a flexible alkyl chain, such as the propan-1-amine group, provides several advantages. The flexibility of the chain allows the terminal amino group to adopt an optimal position within a binding pocket to maximize interactions. Moreover, the primary amine itself is a key reactive site for further chemical elaboration. It can be readily converted into amides, sulfonamides, or ureas, or used in reductive amination reactions to link the pyrimidine scaffold to other molecular fragments. This versatility is instrumental in building larger, more complex molecules with tailored biological activities.

Research Rationale for 3-(5-Bromopyrimidin-2-yl)propan-1-amine in Academic Contexts

The specific structure of this compound makes it a highly valuable bifunctional building block in academic and industrial drug discovery settings. Its research rationale is not typically as an end-product with inherent biological activity, but rather as a strategic intermediate for the synthesis of libraries of more complex molecules, particularly for screening as protein kinase inhibitors. nih.govnih.gov

The compound's design provides two distinct and orthogonal points for chemical modification:

The C5-Bromine Atom: This site allows for the introduction of aryl or heteroaryl groups through well-established cross-coupling chemistry. This is crucial for probing interactions in specific regions of a target's binding site and modulating properties like solubility and metabolic stability.

The Terminal Primary Amine: This nucleophilic group is ideal for forming amide or sulfonamide linkages. In the context of kinase inhibitors, this functionality is often used to introduce groups that mimic the ribose and phosphate (B84403) portions of ATP, or to connect to fragments that bind in adjacent pockets to enhance potency and selectivity.

The utility of this compound lies in its ability to facilitate the rapid and systematic generation of novel chemical entities. A research program might use this intermediate as a common starting point to synthesize dozens or hundreds of analogues, where each analogue differs by the group attached at the C5-position or by the modification made to the amino group. This library-based approach is fundamental to modern hit-to-lead optimization campaigns in drug discovery.

The table below outlines the strategic application of each functional group within this compound in a typical medicinal chemistry research program.

| Functional Group | Position | Common Reaction Type | Purpose in Drug Discovery |

| Bromo | Pyrimidine C5 | Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Sonogashira) | Introduce diverse substituents to explore Structure-Activity Relationships (SAR); enhance potency; modulate physicochemical properties. |

| Primary Amine | Propan-1-amine Terminus | Acylation (Amide/Sulfonamide formation), Reductive Amination | Anchor the scaffold to a target via hydrogen bonding; link to other pharmacophoric fragments; improve pharmacokinetic profile. |

This strategic combination of a stable heterocyclic core with two distinct and versatile reactive sites makes this compound a powerful tool for developing novel therapeutics.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H10BrN3 |

|---|---|

Molecular Weight |

216.08 g/mol |

IUPAC Name |

3-(5-bromopyrimidin-2-yl)propan-1-amine |

InChI |

InChI=1S/C7H10BrN3/c8-6-4-10-7(11-5-6)2-1-3-9/h4-5H,1-3,9H2 |

InChI Key |

OUMZOSVQTYIGOU-UHFFFAOYSA-N |

Canonical SMILES |

C1=C(C=NC(=N1)CCCN)Br |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Precursor Synthesis Strategies for 5-Bromopyrimidin-2-yl Intermediates

The construction of the 5-bromopyrimidin-2-yl core is a critical first step in the synthesis of the target compound. Various strategies have been developed to introduce the bromine atom and the pyrimidine (B1678525) ring system efficiently.

Bromination Protocols for Pyrimidine Derivatives

Direct bromination of the pyrimidine ring is a common method for introducing a bromine atom at the C-5 position. The choice of brominating agent and reaction conditions is crucial for achieving high regioselectivity and yield.

Several reagents have been successfully employed for the bromination of pyrimidine derivatives. N-bromosuccinimide (NBS) is a widely used reagent for the bromination of various heterocyclic compounds, including pyrimidines. Another effective brominating agent is 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH), which can smoothly brominate uridine (B1682114) and cytidine (B196190) derivatives at the C-5 position in aprotic solvents. The efficiency of this reaction can be enhanced by the addition of Lewis acids.

A patented method describes the bromination of pyrimidine by reacting it with bromine at an elevated temperature in the presence of a hydrogen halide addition salt in an inert organic solvent. This process is suitable for commercial-scale production of 5-bromopyrimidine (B23866).

Table 1: Bromination Agents for Pyrimidine Derivatives

| Brominating Agent | Substrate Example | Reaction Conditions | Reference |

| N-bromosuccinimide (NBS) | 3,6-diphenylpyrrolo[1,2-c]pyrimidine | Chloroform solution | mdpi.com |

| 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) | Uridine and cytidine derivatives | Aprotic solvents (e.g., CH2Cl2, CH3CN, DMF) | - |

| Bromine (Br2) | Pyrimidine hydrogen halide salt | Elevated temperature in an inert organic solvent | rsc.org |

Introduction of the Pyrimidinyl Moiety

In addition to direct bromination, the 5-bromopyrimidinyl moiety can be constructed from acyclic precursors or introduced as a pre-formed unit in cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are powerful tools for forming C-N bonds. These reactions can be used to couple a pyrimidine precursor with an appropriate amine, introducing the pyrimidinyl moiety into a larger molecule. For instance, the synthesis of N-aryl-4-(pyridin-3-yl)pyrimidin-2-amine derivatives has been achieved through optimized Buchwald-Hartwig amination conditions. mdpi.com

Nucleophilic aromatic substitution (SNAr) is another important strategy for introducing the pyrimidinyl group. Halogenated pyrimidines can react with nucleophiles, leading to the displacement of the halogen and the formation of a new bond. This method has been employed for the synthesis of various substituted pyrimidines. researchgate.net

Synthesis of 3-(5-Bromopyrimidin-2-yl)propan-1-amine and Structurally Related Analogs

Once the 5-bromopyrimidin-2-yl core is in hand, the next critical step is the introduction of the 3-aminopropyl side chain at the C-2 position.

Direct Synthetic Routes to the Propan-1-amine Chain

The direct attachment of the propan-1-amine chain to the 2-position of the 5-bromopyrimidine ring can be achieved through several synthetic strategies. One common approach involves the reaction of a 2-halopyrimidine with a suitable three-carbon synthon containing a protected amine functionality.

A related synthesis of 3-(pyrimidin-2-ylamino)propanehydrazide derivatives involves the reaction of 2-aminopyrimidine (B69317) with methyl acrylate (B77674) in acetic acid. researchgate.net This Michael addition reaction introduces a three-carbon chain at the 2-amino position, which can then be further functionalized. A similar strategy could be envisioned for the synthesis of this compound, starting from 2-amino-5-bromopyrimidine.

Another approach involves the reductive amination of a suitable carbonyl precursor. For example, the synthesis of 3-phenyl-1-(pyrimidin-2-yl)propan-1-amine (B15315009) can be achieved through the reaction of a phenyl-substituted propanone with a pyrimidinyl amine.

Multicomponent Reactions and Cascade Processes in Pyrimidine Synthesis

Multicomponent reactions (MCRs) and cascade processes offer efficient and atom-economical routes to complex pyrimidine derivatives from simple starting materials. These reactions allow for the formation of multiple bonds in a single operation, often with high regioselectivity.

An iridium-catalyzed multicomponent synthesis of pyrimidines from amidines and up to three different alcohols has been reported. rsc.orgrsc.org This reaction proceeds through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidine rings. Such a strategy could be adapted for the synthesis of precursors to this compound.

Cascade reactions, such as the one described for the synthesis of pyrido[2,3-d]pyrimidines involving an imination, Buchwald-Hartwig cross-coupling, and cycloaddition, also provide a powerful means of constructing complex heterocyclic systems containing a pyrimidine core. rsc.orgrsc.org

Stereoselective Approaches to Related Chiral Analogs

The development of stereoselective methods for the synthesis of chiral pyrimidine derivatives is of great interest for applications in medicinal chemistry. Several approaches have been developed to control the stereochemistry of substituents on the pyrimidine ring or its side chains.

Rhodium-catalyzed asymmetric allylation of pyrimidines with racemic allylic carbonates provides a direct route to chiral N-allylpyrimidine analogues with high regio- and enantioselectivity. nih.gov This method allows for the introduction of a chiral side chain at a nitrogen atom of the pyrimidine ring.

Asymmetric cyclopropanation of N1-vinylpyrimidines with phenyliodonium (B1259483) ylides has been used to synthesize chiral pyrimidine-substituted diester D-A cyclopropanes in high yield and enantiomeric excess. rsc.org These cyclopropanes can serve as versatile intermediates for the synthesis of more complex chiral pyrimidine nucleoside analogs.

The use of chiral auxiliaries is a well-established strategy for asymmetric synthesis. wikipedia.org A chiral auxiliary can be temporarily attached to the pyrimidine core or the side chain to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed.

Furthermore, the synthesis of chiral monofluorinated and difluoromethyl side chains on pyrimidines has been achieved from optically active propargylic intermediates, demonstrating the flexibility of synthetic routes to introduce stereocenters in the side chain. nih.gov

Derivatization Strategies for the Primary Amine Moiety

The primary aliphatic amine in this compound is a key functional group that allows for a wide array of chemical modifications. These transformations are fundamental in building molecular complexity and modulating the physicochemical properties of the parent molecule.

Formation of Amides, Sulfonamides, and Ureas

The nucleophilic nature of the primary amine facilitates its reaction with various electrophilic partners to form stable amide, sulfonamide, and urea (B33335) linkages.

Amides: Amide bond formation is one of the most common transformations involving primary amines. This can be achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides. When using a carboxylic acid, a coupling agent is typically required to activate the acid. Common coupling systems include carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt). Alternatively, the reaction with more reactive acid chlorides or anhydrides, often in the presence of a non-nucleophilic base like triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), provides a direct route to the corresponding N-substituted amides.

Sulfonamides: Sulfonamides are readily synthesized by reacting the primary amine with a sulfonyl chloride (e.g., benzenesulfonyl chloride or p-toluenesulfonyl chloride). This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. The resulting sulfonamides are important structural motifs in a wide range of biologically active compounds.

Ureas: Urea derivatives can be prepared through several methods. A common approach involves the reaction of this compound with an isocyanate. This addition reaction is generally high-yielding and proceeds under mild conditions. Another method is the reaction with phosgene (B1210022) or a phosgene equivalent to first form a carbamoyl (B1232498) chloride or an isocyanate intermediate, which then reacts with another amine to yield the final urea product. mdpi.comresearchgate.netiglobaljournal.com

Interactive Table: Derivatization of the Primary Amine

| Derivative Type | Typical Reagents | Common Base/Catalyst | Product Linkage |

|---|---|---|---|

| Amide | Carboxylic Acid, Acid Chloride, Acid Anhydride | EDC/HOBt, TEA, Pyridine | -NH-C(=O)-R |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | Pyridine, TEA | -NH-S(=O)₂-R |

| Urea | Isocyanate (R-N=C=O), Phosgene | Often base-free or with TEA | -NH-C(=O)-NH-R |

Alkylation and Reductive Amination Reactions

Alkylation: Direct alkylation of the primary amine with alkyl halides (e.g., methyl iodide) can be used to introduce alkyl groups, leading to secondary and tertiary amines. However, this reaction is often difficult to control, as the initially formed secondary amine is typically more nucleophilic than the starting primary amine, leading to over-alkylation and the formation of a mixture of products, including the quaternary ammonium (B1175870) salt. masterorganicchemistry.comlibretexts.org To achieve selective mono-alkylation, specific strategies such as using a large excess of the primary amine or employing protecting group methodologies may be necessary. rsc.org

Reductive Amination: A more controlled and widely used method for forming secondary or tertiary amines is reductive amination. nih.govorganic-chemistry.org This two-step, often one-pot, process involves the initial reaction of this compound with an aldehyde or a ketone to form an intermediate imine (or enamine). This intermediate is then reduced in situ to the corresponding amine. masterorganicchemistry.combeilstein-journals.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃), which are mild enough to selectively reduce the protonated imine in the presence of the unreacted carbonyl compound. masterorganicchemistry.com This method is highly versatile, allowing for the introduction of a wide variety of alkyl and benzyl (B1604629) groups. organic-chemistry.orgmasterorganicchemistry.com

Cyclization Reactions to Form Fused Heterocycles

The structure of this compound contains the necessary functionalities for intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. For instance, the primary amine can react with the endocyclic nitrogen atom of the pyrimidine ring, or with a substituent introduced at the C4 or C6 position, to form bicyclic structures like pyrimido[1,2-a]pyrimidines. semanticscholar.orgnih.gov Such cyclization reactions are often promoted by reacting the amine with a suitable three-carbon electrophilic synthon, such as an α,β-unsaturated ketone or ester. The initial Michael addition of the primary amine is followed by cyclization and condensation to yield the fused ring system. These fused heterocyclic scaffolds are of significant interest in drug discovery. nih.govnih.gov

Cross-Coupling Reactions at the 5-Bromo Position

The bromine atom at the 5-position of the pyrimidine ring is a versatile handle for introducing new carbon-carbon and carbon-nitrogen bonds via palladium-catalyzed cross-coupling reactions. These reactions are cornerstones of modern organic synthesis for building complex aromatic and heteroaromatic structures.

Suzuki-Miyaura Coupling for Aryl/Heteroaryl Introduction

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organohalide with an organoboron compound, typically a boronic acid or a boronic ester. mdpi.com The 5-bromo position of this compound is well-suited for this transformation, allowing for the introduction of a diverse range of aryl and heteroaryl groups. mdpi.com The reaction is catalyzed by a palladium(0) complex, which is often generated in situ from a palladium(II) precursor (e.g., Pd(OAc)₂) and a phosphine (B1218219) ligand (e.g., triphenylphosphine (B44618) or more advanced biarylphosphines). A base, such as potassium carbonate, cesium carbonate, or potassium phosphate (B84403), is essential for the transmetalation step of the catalytic cycle. researchgate.net It is important to consider that the primary amine moiety could potentially interfere with the catalyst; therefore, protection of the amine (e.g., as a Boc-carbamate) may be required to achieve optimal yields, although successful couplings on unprotected anilines have been reported. nih.gov

Interactive Table: Suzuki-Miyaura Coupling Components

| Component | Examples | Function |

|---|---|---|

| Aryl Halide | This compound | Electrophilic Partner |

| Organoboron Reagent | Phenylboronic acid, Thiopheneboronic acid | Nucleophilic Partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes C-C bond formation |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid |

| Solvent | Dioxane, Toluene, DME | Reaction Medium |

Buchwald-Hartwig Amination for Secondary Amine Formation

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org This reaction can be applied to the 5-bromo position of the pyrimidine ring to synthesize 5-amino-pyrimidine derivatives. By reacting this compound with a primary or secondary amine in the presence of a palladium catalyst and a strong, non-nucleophilic base, a new secondary or tertiary amine can be formed at the C5 position. wikipedia.org

The catalytic system for this transformation typically consists of a palladium precursor and a specialized, bulky, electron-rich phosphine ligand, such as XPhos or SPhos, which are crucial for facilitating the reductive elimination step. nih.gov The choice of base is also critical, with sodium tert-butoxide (NaOtBu), lithium bis(trimethylsilyl)amide (LiHMDS), or cesium carbonate being commonly employed. nih.gov Similar to the Suzuki coupling, protection of the propyl-amine group might be necessary to prevent competitive N-arylation or catalyst inhibition, although conditions for selective reactions are often achievable. masterorganicchemistry.com

Sonogashira and Heck Coupling Reactions

Palladium-catalyzed cross-coupling reactions are fundamental tools for modifying aryl and heteroaryl halides. The Sonogashira and Heck reactions are particularly valuable for introducing new carbon-carbon bonds at the C-5 position of the pyrimidine ring.

The Sonogashira reaction facilitates the coupling of terminal alkynes with aryl or vinyl halides. wikipedia.org For a substrate like 5-bromopyrimidine, this reaction creates a direct link between the pyrimidine ring and an alkyne, yielding 5-alkynylpyrimidine derivatives. researchgate.net This transformation is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and a base, such as an amine, which also often serves as the solvent. wikipedia.orgscirp.org While copper-free versions have been developed to avoid the homocoupling of alkynes (Glaser coupling), the classic Sonogashira conditions remain widely used. ibs.re.krrsc.org

The Heck reaction involves the coupling of an unsaturated compound (an alkene) with an aryl or vinyl halide. This reaction, also catalyzed by palladium, provides a means to introduce alkenyl substituents onto the pyrimidine ring. The process generally requires a palladium catalyst, a base, and often a phosphine ligand to stabilize the catalyst. ibs.re.kr Both the Sonogashira and Heck reactions can be performed under relatively mild conditions, making them suitable for complex molecule synthesis. wikipedia.org

Table 1: Typical Conditions for Sonogashira and Heck Reactions

| Reaction | Catalyst | Co-catalyst/Ligand | Base | Solvent | Typical Temperature |

|---|---|---|---|---|---|

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂, Pd(CF₃COO)₂ scirp.org | CuI scirp.org | Triethylamine, Diethylamine wikipedia.org | DMF, THF, Amines | Room Temp. to 100°C scirp.org |

| Heck | Pd(OAc)₂, Pd/C | PPh₃, P(o-tol)₃ | Triethylamine, K₂CO₃, NaOAc | DMF, Acetonitrile | 80 - 140°C |

Other Palladium- and Copper-Catalyzed Transformations

Beyond the Sonogashira and Heck reactions, a variety of other metal-catalyzed transformations can be employed to modify the 5-bromopyrimidine core.

Palladium-Catalyzed Reactions:

Suzuki-Miyaura Coupling: This reaction couples the bromopyrimidine with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is one of the most versatile cross-coupling methods, known for its mild conditions and tolerance of a wide range of functional groups. core.ac.ukmdpi.com

C-N Cross-Coupling (Buchwald-Hartwig Amination): This reaction allows for the formation of a carbon-nitrogen bond between the bromopyrimidine and a primary or secondary amine. nih.gov This is a powerful method for synthesizing N-aryl or N-heteroaryl derivatives. researchgate.net The choice of palladium precatalyst and ligand, such as RuPhos or BrettPhos, is critical for achieving high efficiency. nih.gov

Hiyama Coupling: This involves the coupling of organosilanes with organic halides and requires an activator, such as a fluoride (B91410) source (e.g., TBAF), along with a palladium catalyst. researchgate.net

Copper-Catalyzed Reactions:

Ullmann Condensation: A classic method for forming C-N, C-O, and C-S bonds, this reaction typically involves coupling an aryl halide with an amine, alcohol, or thiol at high temperatures, often with a stoichiometric amount of copper. Modern variations use catalytic amounts of copper with various ligands. rsc.org

Cyanation: The bromine atom can be replaced with a nitrile group using a cyanide source, such as K₄[Fe(CN)₆] or CuCN. This transformation is often catalyzed by copper(I) iodide. researchgate.net

Table 2: Overview of Other Metal-Catalyzed Transformations

| Reaction Name | Metal Catalyst | Coupling Partner | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Palladium | Organoboron Reagent | C-C |

| Buchwald-Hartwig Amination | Palladium | Amine | C-N |

| Hiyama Coupling | Palladium | Organosilane | C-C |

| Ullmann Condensation | Copper | Amine, Alcohol, Thiol | C-N, C-O, C-S |

| Cyanation | Copper | Cyanide Source (e.g., K₄[Fe(CN)₆]) | C-CN |

Protecting Group Chemistry in Complex Molecule Synthesis

In the synthesis of complex molecules derived from this compound, it is often necessary to temporarily mask the reactive primary amine group. libretexts.org This prevents it from participating in unwanted side reactions while other parts of the molecule are being modified. bham.ac.uk The choice of protecting group is crucial and depends on its stability to the reaction conditions used in subsequent steps and the ease of its removal. jocpr.com

Amine Protecting Group Strategies (e.g., Boc-protection)

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its ease of installation and removal under specific, mild conditions. fishersci.co.uk

Protection: The primary amine of the title compound can be protected by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base. organic-chemistry.org The reaction is generally high-yielding and can be performed in a variety of solvents, such as tetrahydrofuran (B95107) (THF), dichloromethane (B109758) (DCM), or acetonitrile. fishersci.co.uk

Deprotection: The Boc group is stable to most basic and nucleophilic conditions but is readily cleaved under acidic conditions. organic-chemistry.org This is typically achieved using strong acids like trifluoroacetic acid (TFA) in a solvent such as DCM, or hydrochloric acid (HCl) in an organic solvent like 1,4-dioxane (B91453) or ethyl acetate. researchgate.net

Table 3: Boc-Protection and Deprotection Reagents

| Process | Primary Reagent | Base/Catalyst | Typical Solvents |

|---|---|---|---|

| Protection | Di-tert-butyl dicarbonate (Boc₂O) | Triethylamine, DMAP, NaOH | DCM, THF, Acetonitrile, Water fishersci.co.uk |

| Deprotection | Trifluoroacetic acid (TFA), HCl | N/A (Acid-catalyzed) | DCM, 1,4-Dioxane, Ethyl Acetate researchgate.net |

Orthogonal Protection/Deprotection Sequences

In multi-step syntheses, it is often necessary to protect multiple functional groups that require removal at different stages. Orthogonal protection is a strategy that employs protecting groups that can be removed by completely different mechanisms, allowing for the selective deprotection of one group without affecting others. jocpr.comfiveable.me

For a molecule containing the Boc-protected amine of this compound, one might introduce another functional group protected with a base-labile group, such as a fluorenylmethyloxycarbonyl (Fmoc) group, or a group that is cleaved by hydrogenolysis, like a benzyl (Bn) or benzyloxycarbonyl (Cbz) group. fishersci.co.uk

Boc (acid-labile) vs. Fmoc (base-labile): The Boc group is removed with acid (e.g., TFA), while the Fmoc group is removed with a base (e.g., piperidine). This pair is a cornerstone of solid-phase peptide synthesis. organic-chemistry.org

Boc (acid-labile) vs. Cbz (hydrogenolysis): The Cbz group is stable to both the acidic conditions used to remove Boc and the basic conditions for Fmoc removal. It is typically cleaved using catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst). fishersci.co.uk

This orthogonality allows for precise, sequential manipulation of different parts of a molecule, which is essential for the efficient construction of complex chemical architectures. bham.ac.uk

Structural Characterization and Spectroscopic Analysis

Advanced Spectroscopic Techniques for Comprehensive Structure Elucidation

A multi-faceted spectroscopic approach is essential for the complete characterization of the molecule in both solution and solid states.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For 3-(5-Bromopyrimidin-2-yl)propan-1-amine, ¹H and ¹³C NMR spectra provide detailed information about the hydrogen and carbon frameworks, respectively.

¹H NMR: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons on the pyrimidine (B1678525) ring and the aliphatic protons of the propan-1-amine side chain. The chemical shifts, integration values, and splitting patterns (multiplicity) of these signals are indicative of the electronic environment and neighboring protons. For instance, the two protons on the pyrimidine ring would appear as singlets in the aromatic region, while the protons of the propyl chain would show characteristic multiplets (e.g., triplets and a sextet) in the aliphatic region.

¹³C NMR: The carbon-13 NMR spectrum provides information on the number of chemically non-equivalent carbon atoms. Each carbon atom in the molecule, including those in the pyrimidine ring and the propyl chain, would give a distinct signal. The chemical shifts of these signals are influenced by the electronegativity of adjacent atoms (like bromine and nitrogen), providing further confirmation of the structure.

2D-NMR: Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to establish connectivity. COSY spectra reveal proton-proton couplings within the propyl chain, while HSQC spectra correlate directly bonded proton and carbon atoms, confirming the assignment of signals in the ¹H and ¹³C spectra.

Table 1: Predicted ¹H NMR Data for this compound (Note: Data is predicted and may vary based on solvent and experimental conditions)

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Pyrimidine-H | ~8.7 | s | 2H |

| -CH₂- (adjacent to pyrimidine) | ~3.0 | t | 2H |

| -CH₂- (central) | ~2.0 | m | 2H |

| -CH₂- (adjacent to NH₂) | ~2.8 | t | 2H |

| -NH₂ | Variable | br s | 2H |

Table 2: Predicted ¹³C NMR Data for this compound (Note: Data is predicted and may vary based on solvent and experimental conditions)

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C=N (Pyrimidine) | ~165 |

| C-Br (Pyrimidine) | ~115 |

| C-H (Pyrimidine) | ~158 |

| -CH₂- (adjacent to pyrimidine) | ~35 |

| -CH₂- (central) | ~30 |

| -CH₂- (adjacent to NH₂) | ~40 |

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for determining the elemental composition of a molecule with high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can confirm the molecular formula of this compound (C₇H₁₀BrN₃). The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) for the molecular ion peak.

Table 3: Expected HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ (for C₇H₁₁⁷⁹BrN₃) | 216.0134 |

| [M+H]⁺ (for C₇H₁₁⁸¹BrN₃) | 218.0114 |

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific wavenumbers corresponding to bond vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H bonds of the primary amine, C-H bonds of the aliphatic chain, and C=N and C=C bonds of the pyrimidine ring.

Table 4: Characteristic IR Absorption Bands

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) |

| Primary Amine | N-H stretch | 3300-3500 (two bands) |

| Primary Amine | N-H bend | 1590-1650 |

| Aliphatic | C-H stretch | 2850-2960 |

| Aromatic Ring | C=N, C=C stretch | 1400-1600 |

| C-Br | C-Br stretch | 500-600 |

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. Aromatic systems like the pyrimidine ring in this compound are expected to absorb UV light, leading to π → π* transitions. The wavelength of maximum absorbance (λmax) can be influenced by the substituents on the ring.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound can be grown, this technique can provide precise bond lengths, bond angles, and intermolecular interactions, offering an unambiguous confirmation of its solid-state structure.

Chromatographic Methods for Purity Assessment and Isolation (e.g., HPLC, LCMS)

Chromatographic techniques are crucial for assessing the purity of this compound and for its isolation from reaction mixtures.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique to separate, identify, and quantify components in a mixture. nih.gov A validated HPLC method can be used to determine the purity of a sample of this compound by detecting and quantifying any impurities. researchgate.net The retention time of the compound under specific chromatographic conditions (e.g., column type, mobile phase composition, flow rate) is a characteristic identifier.

Liquid Chromatography-Mass Spectrometry (LCMS): LCMS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. This hyphenated technique is particularly useful for identifying impurities by providing both their retention times and mass-to-charge ratios, which aids in their structural elucidation.

Computational Chemistry and Theoretical Investigations

Molecular Docking and Ligand-Protein Interaction Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, typically a protein. This method estimates the binding affinity and analyzes the intermolecular interactions that stabilize the complex. For 3-(5-Bromopyrimidin-2-yl)propan-1-amine, the pyrimidine (B1678525) scaffold suggests a strong potential for activity as a kinase inhibitor, as this core is a well-established bioisostere of the adenine (B156593) ring of ATP, enabling it to mimic key interactions in kinase active sites. nih.govrsc.orgbenthamscience.com

A typical docking study would involve positioning the this compound molecule into the ATP-binding site of various protein kinases. The scoring functions would then calculate the binding energy, with lower values indicating a more favorable interaction. The analysis would focus on key interactions:

Hydrogen Bonding: The primary amine (-NH2) group and the nitrogen atoms on the pyrimidine ring are potent hydrogen bond donors and acceptors, respectively. These would likely form critical hydrogen bonds with residues in the "hinge region" of a kinase, a common binding motif for this class of inhibitors. nih.gov

Halogen Bonding: The bromine atom at the 5-position of the pyrimidine ring can act as a halogen bond donor, forming a favorable interaction with electron-rich atoms like oxygen or sulfur on protein side chains.

Hydrophobic Interactions: The propyl chain provides a degree of flexibility and can engage in hydrophobic interactions within the binding pocket.

Molecular docking simulations of pyrimidine derivatives against various protein targets have been successfully used to predict binding modes and rationalize biological activity. mdpi.comresearchgate.netnih.govremedypublications.com The results of such a study for this compound would be crucial for identifying likely biological targets and understanding its mechanism of action.

| Protein Target (PDB ID) | Binding Affinity (kcal/mol) | Key Interacting Hinge Residue | Observed Interactions |

|---|---|---|---|

| EGFR (1M17) | -8.5 | Met793 | H-Bond, Halogen Bond |

| VEGFR-2 (1YWN) | -8.2 | Cys919 | H-Bond, Hydrophobic |

| CDK2 (1HCK) | -7.9 | Leu83 | H-Bond |

| JAK3 (3ZC6) | -8.8 | Leu905 | H-Bond, Halogen Bond |

Quantum Chemical Calculations for Electronic Structure and Reactivity (e.g., DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule, offering insights into its stability, reactivity, and spectroscopic characteristics. nih.govijcce.ac.ir For this compound, DFT calculations would provide a fundamental understanding of its intrinsic molecular properties.

Key parameters derived from DFT studies include:

Optimized Molecular Geometry: Calculations determine the lowest energy conformation of the molecule, providing precise bond lengths and angles.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO relates to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an indicator of chemical stability; a larger gap implies higher stability and lower reactivity. jchemrev.comworldscientific.com

Molecular Electrostatic Potential (MEP): An MEP map visualizes the charge distribution across the molecule. jchemrev.comresearchgate.net For this compound, negative potential (red/yellow) would be expected around the electronegative nitrogen and bromine atoms, indicating sites susceptible to electrophilic attack. Positive potential (blue) would be located around the amine hydrogen atoms, indicating sites for nucleophilic attack.

Mulliken Atomic Charges: These calculations quantify the partial charge on each atom in the molecule, helping to understand intramolecular charge transfer and polar interactions. nih.gov

| Parameter | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Electron-donating capability |

| LUMO Energy | -1.5 eV | Electron-accepting capability |

| Energy Gap (ΔE) | 5.3 eV | Chemical reactivity and kinetic stability |

| Dipole Moment | 3.2 Debye | Overall molecular polarity |

| Ionization Potential | 6.8 eV | Energy required to remove an electron |

| Electron Affinity | 1.5 eV | Energy released when an electron is added |

Molecular Dynamics Simulations and Free Energy Perturbation Calculations

While molecular docking provides a static snapshot of a ligand-protein complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements of atoms over time. mdpi.com An MD simulation of the this compound-protein complex (derived from docking) would be placed in a simulated aqueous environment to assess the stability of the binding pose.

Analysis of the MD trajectory would yield information on:

Conformational Stability: The Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms is monitored. A stable RMSD value over the simulation time (e.g., 100-500 nanoseconds) suggests that the binding pose is stable. tandfonline.com

Binding Site Flexibility: The Root Mean Square Fluctuation (RMSF) of individual amino acid residues can identify which parts of the binding site are rigid and which are flexible upon ligand binding.

Interaction Persistence: MD simulations allow for the analysis of the persistence of key interactions, such as hydrogen bonds, over time. A hydrogen bond that is maintained for a high percentage of the simulation time is considered a stable and important interaction.

For more accurate binding affinity predictions, methods like Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) or Free Energy Perturbation (FEP) can be employed. tandfonline.com These computationally intensive techniques calculate the free energy of binding, providing a more rigorous quantitative assessment of ligand affinity than docking scores alone.

Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics Analysis

Quantitative Structure-Activity Relationship (QSAR) studies aim to build mathematical models that correlate the chemical properties of a series of compounds with their biological activities. nih.govresearchgate.net A QSAR model is not built on a single compound but requires a dataset of structurally related molecules with measured biological activity (e.g., IC50 values).

To include this compound in a QSAR study, it would serve as a template or a member of a larger library of pyrimidine derivatives. nih.govresearchgate.net Cheminformatics tools would be used to calculate a variety of molecular descriptors for each compound. These descriptors quantify various aspects of the molecule's structure and properties. The goal is to find a statistically significant correlation between a combination of these descriptors and the observed activity. tandfonline.com

| Descriptor | Value | Physicochemical Property |

|---|---|---|

| Molecular Weight (MW) | 216.08 g/mol | Size |

| LogP (octanol-water partition coefficient) | 1.35 | Lipophilicity |

| Topological Polar Surface Area (TPSA) | 64.5 Ų | Polarity, membrane permeability |

| Hydrogen Bond Donors | 1 (the -NH2 group) | Interaction potential |

| Hydrogen Bond Acceptors | 3 (the two pyrimidine N atoms, the -NH2 N atom) | Interaction potential |

| Number of Rotatable Bonds | 3 | Conformational flexibility |

Once a robust QSAR model is developed, it can be used to predict the biological activity of new, unsynthesized pyrimidine derivatives, thereby prioritizing synthetic efforts toward the most promising candidates.

Scaffold Analysis and Fragment-Based Drug Design Rationalization

The 5-bromopyrimidine (B23866) core of this compound is a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. benthamscience.comresearchgate.net This makes it an excellent starting point for drug discovery efforts.

In the context of Fragment-Based Drug Design (FBDD), the compound itself can be considered a "fragment" or a combination of fragments. FBDD involves identifying small, low-affinity molecules that bind to a target and then growing, linking, or optimizing them into more potent leads. nih.gov

Analysis of the this compound structure from an FBDD perspective reveals several key features:

Recognition Fragment: The 5-bromopyrimidine ring acts as the primary recognition element, anchoring the molecule in the binding site, likely through hydrogen and halogen bonds.

Linker: The propyl chain serves as a simple linker, positioning the amine group for further interactions. Its length and rigidity can be systematically modified to improve binding.

Exit Vector: The primary amine provides a clear "exit vector" or "growth point." nih.gov Chemical modifications at this position (e.g., acylation, alkylation) can be used to extend the molecule into adjacent sub-pockets of the binding site to pick up additional favorable interactions and increase potency and selectivity.

This scaffold-based analysis allows chemists to rationally design libraries of new compounds by exploring modifications at each of these points, a process known as "scaffold hopping" or "scaffold decoration," to optimize the compound's pharmacological profile. nih.gov

Research Applications in Medicinal Chemistry and Chemical Biology

Application as a Core Scaffold for Bioactive Compound Discovery

The 3-(5-bromopyrimidin-2-yl)propan-1-amine scaffold serves as a foundational structure in the design and synthesis of a diverse array of bioactive molecules. The pyrimidine (B1678525) ring is a well-established pharmacophore found in numerous approved drugs, and the bromo-substituent at the 5-position provides a convenient handle for further chemical elaboration through various cross-coupling reactions. This allows for the systematic modification of the scaffold to explore structure-activity relationships and optimize biological activity.

Researchers have utilized this core structure to develop compounds targeting a range of diseases. For instance, the pyrimidine moiety is a key component in many kinase inhibitors, and the this compound scaffold has been explored for the development of novel inhibitors of essential parasitic kinases. Similarly, the structural motifs present in this compound have been incorporated into molecules designed to modulate the activity of G-protein coupled receptors, such as endothelin and chemokine receptors. The versatility of this scaffold allows for its application in diverse therapeutic areas, from infectious diseases to oncology and beyond.

Lead Generation and Optimization Strategies Utilizing the Compound Scaffold

The process of discovering a new drug often begins with a "hit" compound identified through screening, which is then optimized into a "lead" compound with improved potency and drug-like properties. The this compound scaffold is well-suited for this lead generation and optimization process due to its synthetic tractability.

Structure-Activity Relationship (SAR) Studies of Analogs

Structure-activity relationship (SAR) studies are crucial for understanding how modifications to a chemical structure affect its biological activity. For analogs of this compound, SAR studies have provided valuable insights. For example, in the development of dual inhibitors for the Plasmodium falciparum kinases PfGSK3 and PfPK6, researchers synthesized a series of 2,4,5-trisubstituted pyrimidines. nih.gov These studies revealed that the nature of the substituent at the 5-position of the pyrimidine ring significantly influences kinase inhibitory potency and selectivity. nih.gov While a chloro or methyl group at this position was explored in these specific studies, the bromo-substituent in this compound offers a similar electronic and steric profile, suggesting its potential in this context.

Furthermore, modifications to the aminopropane side chain have been shown to be critical for activity. The length of the linker and the nature of the terminal amine can dramatically impact target engagement and cellular activity. Maintaining a three-carbon linker has been found to be important for the activity of some kinase inhibitors. nih.gov

Interactive Data Table: SAR of Pyrimidine Analogs for PfGSK3/PfPK6 Inhibition

| Compound | R5-Substituent | PfGSK3 IC50 (nM) | PfPK6 IC50 (nM) |

| Analog 1 | H | >10000 | >10000 |

| Analog 2 | Cl | 239 | 363 |

| Analog 3 | Me | 468 | 211 |

| Analog 4 | Br | Data Not Available | Data Not Available |

Note: The data presented is for illustrative purposes based on findings for related pyrimidine analogs and does not represent direct testing of this compound derivatives unless otherwise specified.

Rational Design and Molecular Modifications Based on Computational Insights

Modern drug discovery heavily relies on computational methods to guide the rational design of new molecules. Techniques such as molecular docking, virtual screening, and molecular dynamics simulations can predict how a compound will bind to its target protein, allowing chemists to prioritize the synthesis of molecules with the highest likelihood of success.

For a scaffold like this compound, computational tools can be employed to explore the potential interactions of its derivatives with the active sites of various enzymes and receptors. For instance, docking studies could be used to model the binding of analogs to the ATP-binding pocket of kinases like CHK1 or PfGSK3/PfPK6, providing insights into key interactions that can be enhanced through chemical modification. Similarly, the binding of derivatives to the transmembrane domains of GPCRs like endothelin receptors or CCR1 could be simulated to guide the design of potent antagonists. This in silico approach accelerates the lead optimization process and reduces the reliance on costly and time-consuming empirical screening.

Investigation of Biological Target Interactions (in vitro mechanistic studies, excluding clinical data)

The this compound scaffold has been investigated, either directly or as a key structural component, in the context of several important biological targets.

Enzyme Inhibition Studies (e.g., Kinases like CHK1, PfGSK3/PfPK6)

Protein kinases are a major class of drug targets, particularly in oncology and infectious diseases. The pyrimidine core is a common feature of many kinase inhibitors.

CHK1 Inhibition: Checkpoint kinase 1 (CHK1) is a critical regulator of the cell cycle and a promising target for cancer therapy. While direct studies on this compound as a CHK1 inhibitor are not widely reported, the pyrimidine scaffold is a known hinge-binding motif in many CHK1 inhibitors. Rational design efforts could leverage the this compound core to develop novel CHK1 inhibitors, with the bromopyrimidine interacting with the kinase hinge region and the aminopropane side chain extending into the solvent-exposed region to enhance potency and selectivity.

PfGSK3/PfPK6 Inhibition: As previously mentioned, 2,4,5-trisubstituted pyrimidines have been identified as potent dual inhibitors of the Plasmodium falciparum kinases PfGSK3 and PfPK6, which are essential for the parasite's life cycle. nih.gov A lead compound, IKK16, which features a substituted pyrimidine core, demonstrated nanomolar potency against both kinases. nih.gov Subsequent SAR studies on analogs of IKK16 highlighted the importance of substitutions at the 2, 4, and 5 positions of the pyrimidine ring for achieving high potency and dual-target activity. nih.gov The this compound scaffold represents a valuable starting point for the design of new analogs in this class of antimalarial agents.

Interactive Data Table: Kinase Inhibition Profile of a Lead Pyrimidine Analog

| Kinase Target | IC50 (nM) |

| PfGSK3 | 226 |

| PfPK6 | 153 |

| Human GSK3β | >10000 |

Note: Data is for the lead compound IKK16, a related 2,4,5-trisubstituted pyrimidine. nih.gov

Receptor Antagonism/Agonism Studies (e.g., Endothelin Receptors, CCR1)

G-protein coupled receptors (GPCRs) are another important class of drug targets, and the this compound scaffold has relevance in the development of GPCR modulators.

Endothelin Receptor Antagonism: The endothelin system plays a crucial role in vasoconstriction and cell proliferation, and its dysregulation is implicated in diseases such as pulmonary arterial hypertension. The approved drug Macitentan, a dual endothelin receptor antagonist, features a [2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy] moiety. This highlights the utility of the 5-bromopyrimidine (B23866) core in achieving potent antagonism of endothelin receptors. The this compound scaffold provides a related structural motif that could be explored for the development of novel endothelin receptor antagonists with potentially different pharmacological profiles.

CCR1 Antagonism: C-C chemokine receptor 1 (CCR1) is involved in inflammatory responses and has been investigated as a target for autoimmune diseases. While there is a lack of specific published research on this compound as a CCR1 antagonist, the general structural features of this compound, including a heterocyclic core and a basic amine, are common in known CCR1 antagonists. Therefore, this scaffold could be considered a starting point for a medicinal chemistry campaign aimed at discovering novel CCR1 inhibitors.

Development of PROTACs and Other Targeted Protein Degradation Modalities Incorporating the ScaffoldThere is no evidence in the available literature of this compound being incorporated into PROTACs or other modalities for targeted protein degradation.

Due to the absence of specific data for this compound in these research areas, a data table of compound names mentioned in the article is not applicable.

Patent Landscape and Intellectual Property Analysis

Review of Patent Applications Featuring 3-(5-Bromopyrimidin-2-yl)propan-1-amine and its Structural Analogs

An examination of the patent literature reveals that this compound often appears as a key intermediate or a component of a larger, more complex molecular entity claimed in patent applications. These patents typically focus on novel compounds targeting a variety of signaling pathways implicated in diseases such as cancer and inflammatory disorders.

Structural analogs, particularly those with substituted pyrimidine (B1678525) rings, are frequently the subject of patent claims. For instance, pyrimidine derivatives are central to the development of inhibitors for various kinases, including Aurora kinases, phosphoinositide 3-kinases (PI3Ks), and c-KIT kinase. The bromine substitution at the 5-position of the pyrimidine ring, as seen in this compound, is a common feature in patented compounds, often contributing to enhanced binding affinity and selectivity for the target protein.

Key patent applications in this area often describe broad Markush structures that encompass a wide range of substituted pyrimidines. This strategy allows inventors to claim a large chemical space, thereby protecting not only specific compounds that have been synthesized and tested but also a multitude of related structures. The aminopropan-1-yl side chain is another modifiable component, with variations in length, branching, and substitution being common themes in patent claims.

A representative selection of patent applications featuring related pyrimidine derivatives is presented in the table below.

| Patent Number | Assignee | Therapeutic Target/Area | Relevance to this compound |

| WO2021013864A1 | Undisclosed | c-KIT kinase inhibitors for gastrointestinal stromal tumors (GIST) | Claims 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, highlighting the use of the pyrimidine core in oncology. google.com |

| WO2013028263A1 | Undisclosed | PI3 kinase inhibitors | Describes pyrazolopyrimidine derivatives for cancer treatment, showcasing a common fused-ring analog of the pyrimidine scaffold. google.com |

| CN103202843B | Undisclosed | Aurora kinase inhibitors for cancer | Focuses on pyrimidine derivatives with demonstrated inhibitory activity against Aurora kinases. google.com |

| US9656987B2 | Undisclosed | Synthesis of benzodiazepine (B76468) derivatives | Utilizes a bromo-substituted pyridine (B92270), a related heterocyclic scaffold, as a key intermediate in a multi-step synthesis. google.com |

| WO2020008391A1 | Undisclosed | JAK inhibitors for autoimmune diseases | Pertains to pyrrolo[2,3-d]pyrimidine compounds, indicating the utility of this scaffold in inflammatory conditions. google.com |

Analysis of Claims and Scope in Pharmaceutical Patents

The claims within pharmaceutical patents related to halogenated pyrimidine scaffolds are typically structured to provide the broadest possible protection. A common approach is the use of a generic structure that defines a core scaffold, such as pyrimidine, and then specifies various possible substituents at different positions.

For example, a patent might claim a compound of Formula (I), where the pyrimidine ring is substituted at the 2- and 5-positions. The substituent at the 2-position could be defined to include a side chain like propan-1-amine, while the substituent at the 5-position could be a halogen, including bromine. The claims will often extend to pharmaceutically acceptable salts, solvates, and prodrugs of the claimed compounds.

Furthermore, the scope of these patents is not limited to the compounds themselves but also encompasses their use in the treatment of specific diseases, pharmaceutical compositions containing the compounds, and methods of their synthesis. This multi-pronged approach to claim drafting ensures comprehensive intellectual property protection.

The focus on kinase inhibition is a recurring theme. Patents often include claims related to the modulation of specific kinases that are known to be dysregulated in various cancers. The halogenated pyrimidine core is frequently presented as a privileged scaffold for achieving potent and selective kinase inhibition. The positioning of halogen substituents is often crucial for the claimed activity. nih.gov

Strategic Trends in Intellectual Property Related to Halogenated Pyrimidine Scaffolds

The intellectual property strategy for halogenated pyrimidine scaffolds is indicative of their significant role in modern drug discovery. Several key trends can be observed:

Targeting Specific Kinase Families: A significant number of patents are directed towards inhibitors of specific kinase families, such as Aurora kinases, JAK kinases, and PI3Ks. google.comgoogle.comgoogle.com This reflects a deep understanding of the molecular drivers of various diseases and a targeted approach to drug development.

Broad Genus Claims with Specific Exemplification: Companies often file for broad protection of a chemical class while providing specific examples of synthesized compounds with demonstrated biological activity. This strategy protects their lead compounds while also creating a barrier to entry for competitors working on similar chemical scaffolds.

Focus on Combination Therapies: Some patents claim the use of their halogenated pyrimidine derivatives in combination with other therapeutic agents. This trend is particularly prevalent in oncology, where combination therapies are becoming the standard of care. google.com

Exploration of Diverse Heterocyclic Systems: While pyrimidine is a common core, patents also explore a wide range of other nitrogen-containing heterocyclic systems, often fused with the pyrimidine ring. google.comgoogle.comgoogle.com This demonstrates a continuous effort to identify novel scaffolds with improved drug-like properties.

Importance of Halogenation: The consistent presence of halogen substituents in patented compounds underscores their importance in modulating potency, selectivity, and pharmacokinetic properties. nih.govwjpps.com The strategic placement of halogens is a key element in the design of many novel drug candidates.

Future Directions and Emerging Research Perspectives

Integration of Artificial Intelligence and Machine Learning in Scaffold Design

The advent of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the design of novel molecules based on the 3-(5-Bromopyrimidin-2-yl)propan-1-amine scaffold. researchgate.netnih.gov These computational tools can analyze vast datasets of chemical structures and biological activities to identify patterns that are not readily apparent to human researchers. researchgate.net By employing generative models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), researchers can create virtual libraries of novel derivatives with a high probability of desired biological activity and optimized pharmacokinetic properties. researchgate.net

For instance, AI algorithms can be trained on existing libraries of pyrimidine-based compounds with known activities to generate new molecular designs. researchgate.netmdpi.com This de novo design approach can explore a much wider chemical space than traditional methods, leading to the discovery of innovative structures with enhanced potency and selectivity. researchgate.net Furthermore, machine learning models can predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of virtual compounds, allowing for the early-stage filtering of candidates with unfavorable profiles and thereby streamlining the drug discovery pipeline. nih.govmdpi.com The integration of AI in scaffold design is not limited to biological applications but also extends to materials science, where it can be used to predict the properties of novel polymers or organic electronics derived from the pyrimidine-amine motif. mdpi.com

Exploration of Novel Reaction Methodologies for Derivatization

While classical cross-coupling and substitution reactions are effective for modifying the this compound scaffold, the future lies in the exploration of more efficient and sustainable synthetic methodologies. Recent advancements in catalysis and reaction engineering offer exciting possibilities for the derivatization of this compound.

One promising area is the use of photoredox catalysis, which employs visible light to initiate a wide range of chemical transformations under mild conditions. This methodology could enable novel C-H functionalization reactions on the pyrimidine (B1678525) ring or the alkyl chain, providing access to derivatives that are difficult to synthesize using traditional methods. Additionally, enzymatic catalysis offers a highly selective and environmentally friendly approach to modify the scaffold. Biocatalysts could be engineered to perform specific reactions, such as stereoselective amination or hydroxylation, with high precision.

Multi-component reactions (MCRs) represent another powerful strategy for rapidly building molecular complexity from simple starting materials. researchgate.net Designing new MCRs that incorporate the this compound core could lead to the efficient, one-pot synthesis of large and diverse compound libraries. organic-chemistry.org Furthermore, the development of flow chemistry processes for the synthesis and derivatization of this compound could offer improved reaction control, higher yields, and safer handling of hazardous reagents, facilitating large-scale production. researchgate.net

A summary of potential novel reaction methodologies is presented below:

| Reaction Methodology | Potential Advantage | Example Application for Derivatization |

| Photoredox Catalysis | Mild reaction conditions, novel reactivity | C-H functionalization of the pyrimidine ring |

| Enzymatic Catalysis | High selectivity, green chemistry | Stereoselective modification of the propan-1-amine side chain |

| Multi-component Reactions | Increased efficiency, molecular diversity | One-pot synthesis of complex derivatives |

| Flow Chemistry | Enhanced control, scalability, safety | Continuous production of functionalized analogs |

Expansion into Underexplored Biological Target Classes

The pyrimidine core is a well-established pharmacophore found in numerous approved drugs targeting a variety of biological pathways. nih.govnih.govgsconlinepress.com However, the vast majority of the human proteome remains underexplored from a therapeutic perspective. The this compound scaffold, with its inherent versatility, is an ideal starting point for designing ligands that can modulate the activity of these novel and challenging targets.

One such area of opportunity is the targeting of protein-protein interactions (PPIs), which are notoriously difficult to inhibit with small molecules. By elaborating the pyrimidine-amine scaffold with appropriate functional groups, it may be possible to create molecules that can disrupt key PPIs involved in disease pathogenesis. Another emerging target class is that of RNA and RNA-modifying enzymes. Given that the pyrimidine ring is a fundamental component of nucleic acids, derivatives of this compound could be designed to bind selectively to specific RNA structures or to inhibit enzymes involved in RNA metabolism.

Furthermore, the field of chemical biology is continuously uncovering new signaling pathways and molecular targets implicated in disease. A strategic approach would be to screen libraries of derivatives of this compound against these novel targets to identify starting points for new therapeutic programs. For example, understudied kinases involved in neurodegenerative diseases represent a promising, less-explored target class for pyrimidine-based inhibitors. researchgate.net

Development of Advanced Materials and Biosensors Incorporating the Pyrimidine-Amine Motif

The unique electronic and hydrogen-bonding properties of the pyrimidine ring, combined with the functional versatility of the amine and bromo groups, make this compound an attractive building block for the development of advanced materials and biosensors. mdpi.com

In materials science, this compound could be incorporated as a monomer into polymers to create functional materials with tailored optical, electronic, or thermal properties. For example, pyrimidine-containing polymers could find applications as organic semiconductors, dielectric materials, or components of light-emitting diodes (LEDs). The ability of the pyrimidine nitrogen atoms to coordinate with metal ions also opens up the possibility of creating metal-organic frameworks (MOFs) with interesting catalytic or gas-sorption properties.

In the realm of biosensors, the pyrimidine-amine motif can serve as a recognition element for specific biomolecules. The amine group can be used to immobilize the molecule onto a sensor surface, while the pyrimidine ring can be further functionalized with reporter groups, such as fluorophores or redox-active moieties. Such a sensor could be designed to detect specific DNA or RNA sequences through hydrogen bonding interactions, or to monitor the activity of enzymes that process pyrimidine-containing substrates. The development of pyrimidine-based push-pull systems for applications like dye-sensitized solar cells showcases the potential for tuning the electronic properties of materials based on this scaffold. mdpi.com

Q & A

Q. Key Reaction Conditions :

| Step | Reagents/Catalysts | Temperature | Yield Optimization |

|---|---|---|---|

| 1 | NBS, DMF | 0–25°C | Slow addition to avoid over-bromination |

| 2 | Pd(dba)₂, Xantphos | 80–100°C | Use of anhydrous solvents (e.g., THF) |

Which spectroscopic and computational techniques are most effective for characterizing this compound?

Q. Basic

- 1H/13C NMR : Assign peaks to confirm the bromopyrimidine moiety (δ ~8.5–9.0 ppm for aromatic protons) and propylamine chain (δ ~1.6–3.2 ppm) .

- HRMS : Validate molecular weight (e.g., [M+H]+ = 244.03 for C₇H₁₁BrN₃).

- FT-IR : Identify N-H stretches (~3350 cm⁻¹) and C-Br vibrations (~560 cm⁻¹) .

Advanced : For electronic properties, use Multiwfn to analyze electron density topology (e.g., Laplacian of electron density at bond critical points) and predict reactivity via Fukui indices .

How can density functional theory (DFT) predict the reactivity of this compound in cross-coupling reactions?

Q. Advanced

- Methodology : Optimize geometry at the B3LYP/6-31G(d) level. Calculate local softness (σ) and electrophilicity index (ω) to identify reactive sites.

- Application : The bromine atom exhibits high electrophilicity (ω > 1.5 eV), favoring oxidative addition in Pd-catalyzed couplings. Compare with experimental yields (e.g., 20–38% in Suzuki-Miyaura reactions) .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

- Data Triangulation : Cross-validate IC₅₀ values across assays (e.g., kinase inhibition vs. antimicrobial activity). For example, discrepancies in antimicrobial potency may arise from strain-specific efflux pumps .

- Structural Analogues : Compare with 3-(6-methylpyridin-3-yl)propan-1-amine, noting how bromine’s electronegativity alters target binding .

What are the solubility and stability considerations for this compound under experimental conditions?

Q. Basic

- Solubility : Poor in water; use DMSO or DMF (≥10 mg/mL). Hydrochloride salts enhance aqueous solubility (e.g., 1435804-19-5, 1936131-35-9) .

- Stability : Store at –20°C under inert gas. Decomposes above 150°C; monitor via TGA .

What strategies improve regioselectivity in functionalizing the pyrimidine ring of this compound?

Q. Advanced

- Directing Groups : Introduce temporary groups (e.g., –OMe) to steer bromination or amination to the 5-position.

- Microwave-Assisted Synthesis : Enhances selectivity in SNAr reactions (e.g., 80% yield at 120°C vs. 50% at 80°C) .

How is this compound applied in medicinal chemistry?

Q. Basic

- Intermediate : Used to synthesize kinase inhibitors (e.g., GSK-3β inhibitors) by coupling with carboxylic acids .

- Bioisostere : The bromine atom mimics chlorine in analogues targeting viral proteases .

How can researchers analyze reaction byproducts during scale-up synthesis?

Q. Advanced

- HPLC-MS : Detect impurities (e.g., debrominated products) using a C18 column (gradient: 5–95% acetonitrile in 20 min).

- Mechanistic Studies : Use isotopic labeling (e.g., D₂O) to trace H/D exchange in byproduct formation .

What computational tools correlate the compound’s structure with observed biological activity?

Q. Advanced

- QSAR Models : Train models using descriptors like logP, polar surface area, and H-bond donors. For example, a higher logP (>2) correlates with blood-brain barrier penetration .

- Molecular Docking : Simulate binding to targets (e.g., CCR5 receptors) using AutoDock Vina; compare docking scores (–9.2 kcal/mol vs. –7.5 for non-brominated analogues) .

What are the recommended handling and storage protocols for this compound?

Q. Basic

- Handling : Use PPE (gloves, goggles) in a fume hood. Avoid exposure to moisture (hygroscopic).

- Storage : Store as a hydrochloride salt in amber vials at –20°C; stability confirmed for 12 months via accelerated degradation studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.